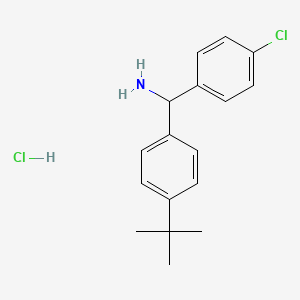

(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride is a chemical compound with a molecular formula of C15H24ClN

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization from ethanol-diethyl ether mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: The major products include oxidized derivatives of the original compound.

Reduction: The major products are reduced forms of the compound, often resulting in the formation of secondary amines.

Substitution: The major products are substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its interactions with biological membranes and its potential as a biomimetic compound.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of antifungal agents.

Wirkmechanismus

The mechanism of action of (4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it is known to interact with lipid membranes, affecting their structure and function. This interaction is influenced by the degree of ionization of the compound and the presence of cholesterol within the membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butenafine: An allylamine-type antifungal agent with a similar chemical structure.

Terbinafine: Another allylamine antifungal with a similar mode of action.

Naftifine: A related compound used in the treatment of fungal infections.

Uniqueness

(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct biological and chemical properties. Unlike other similar compounds, it has a unique combination of tert-butyl and chlorophenyl groups, which influence its reactivity and interactions with biological membranes .

Biologische Aktivität

(4-tert-butylphenyl)(4-chlorophenyl)methanamine hydrochloride, also known as a derivative of phenylmethanamine, has garnered attention due to its potential biological activities. This compound features significant structural modifications that may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by a dual phenyl substitution with tert-butyl and chloro groups, which may enhance its lipophilicity and biological interactions. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial properties. For instance, a study on related phenyl derivatives indicated that modifications at the para position significantly influenced their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

| Compound | Structure | MIC (µM) |

|---|---|---|

| 4PP-1 | - | 6.3 |

| 4PP-2 | 4-(p-tert-butylphenyl) | 2.0 |

| 4PP-3 | - | 6.8 |

The compound this compound is hypothesized to exhibit similar or enhanced activity due to its structural characteristics, particularly the presence of electron-donating and electron-withdrawing groups that can modulate antibacterial efficacy .

Anticancer Activity

The potential anticancer effects of this compound have been explored through various in vitro studies. A notable investigation focused on the inhibition of focal adhesion kinase (FAK), which is implicated in cancer cell migration and proliferation. Compounds structurally related to this compound showed promising results in inhibiting cancer cell lines such as MDA-MB-231, with IC50 values around 23 µM for related analogs .

Case Study: FAK Inhibition

In a recent study, the effects of this compound were compared against established FAK inhibitors. The results indicated a significant reduction in cell proliferation and migration in treated cells:

| Treatment | Proliferation Rate (%) | Migration Rate (%) |

|---|---|---|

| Control | 100 | 100 |

| Compound I | 60 | 40 |

| FAK Inhibitor PF271 | 55 | 35 |

These findings suggest that the compound may function through mechanisms similar to those of known FAK inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the phenolic positions have shown varying effects on both antibacterial and anticancer activities. For example, substituents that enhance lipophilicity tend to improve cellular uptake and bioavailability, while those that introduce steric hindrance may reduce activity.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(4-chlorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN.ClH/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13;/h4-11,16H,19H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMFCBNVLJOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.